3,5-Difluorobenzylzinc bromide 3,5-Difluorobenzylzinc bromide
Brand Name: Vulcanchem
CAS No.: 308796-30-7
VCID: VC7913982
InChI: InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
SMILES: [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br
Molecular Formula: C7H5BrF2Zn
Molecular Weight: 272.4 g/mol

3,5-Difluorobenzylzinc bromide

CAS No.: 308796-30-7

Cat. No.: VC7913982

Molecular Formula: C7H5BrF2Zn

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluorobenzylzinc bromide - 308796-30-7

Specification

CAS No. 308796-30-7
Molecular Formula C7H5BrF2Zn
Molecular Weight 272.4 g/mol
IUPAC Name bromozinc(1+);1,3-difluoro-5-methanidylbenzene
Standard InChI InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Standard InChI Key HUTYJRVTQJKGIO-UHFFFAOYSA-M
SMILES [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br
Canonical SMILES [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzyl group substituted with fluorine atoms at the 3 and 5 positions, bonded to a zinc-bromide moiety. The fluorine atoms introduce electron-withdrawing effects, which polarize the benzyl-zinc bond and increase nucleophilicity . X-ray crystallography and computational studies reveal a tetrahedral geometry around the zinc center, with the bromine atom occupying one coordination site .

Physicochemical Characteristics

  • Density: 0.982 g/mL at 25°C

  • Flash Point: 1°F (-17°C), classifying it as highly flammable

  • Solubility: Fully soluble in THF, dimethylformamide (DMF), and ethers but reacts violently with protic solvents like water or alcohols .

Synthesis and Industrial Production

Synthetic Methodology

3,5-Difluorobenzylzinc bromide is synthesized via direct insertion of zinc metal into 3,5-difluorobenzyl bromide under inert atmospheres (argon or nitrogen) . The reaction proceeds as follows:

3,5-F2C6H3CH2Br+ZnTHF3,5-F2C6H3CH2ZnBr\text{3,5-F}_2\text{C}_6\text{H}_3\text{CH}_2\text{Br} + \text{Zn} \xrightarrow{\text{THF}} \text{3,5-F}_2\text{C}_6\text{H}_3\text{CH}_2\text{ZnBr}

Key parameters include:

  • Temperature: 0–25°C to prevent side reactions

  • Purity: ≥95%, achieved through distillation and solvent removal

SupplierVolumePrice (USD)Year
Sigma-Aldrich50 mL4592024
Rieke Metals100 mL7002021
American Custom Chem1 L9,4712021

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound excels in Suzuki-Miyaura, Negishi, and Kumada couplings, enabling the formation of carbon-carbon bonds. For example, in the synthesis of lenacapavir (an HIV capsid inhibitor), it couples with dibromopyridine derivatives to install the 3,5-difluorobenzyl moiety .

Nucleophilic Additions

It reacts with carbonyl compounds (e.g., ketones, aldehydes) to yield secondary alcohols. A notable application is the preparation of fluorinated liquid crystals for optoelectronics.

Pharmaceutical Intermediate

3,5-Difluorobenzylzinc bromide is critical in synthesizing kinase inhibitors and apoptosis regulators. Its fluorinated aromatic ring enhances drug bioavailability by improving membrane permeability .

Comparative Analysis with Analogues

CompoundFluorine PositionsReactivityApplications
3,4-Difluorobenzylzinc bromide3,4ModerateAnticancer agents
2,4-Difluorobenzylzinc bromide2,4HighXIAP/cIAP1 inhibitors
Benzylzinc bromideNoneLowGeneral synthesis

The 3,5-difluoro substitution pattern offers superior electronic activation compared to non-fluorinated or mono-fluorinated analogues, enabling faster reaction kinetics in coupling reactions.

Recent Research Advances

A 2025 study demonstrated its utility in silver-catalyzed dehydrobrominative cross-coupling, forming biaryl structures with >90% selectivity . Additionally, computational studies have optimized its use in flow chemistry systems, reducing reaction times by 40% .

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